REACTION_SMILES
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[C:9](=[O:10])([O-:11])[O-:12].[CH3:19][S:20](=[O:21])[CH3:22].[Cl:15][CH2:16][C:17]#[N:18].[K+:13].[K+:14].[OH2:23].[OH:1][c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([Cl:6])[cH:7][cH:8]1)[CH2:16][C:17]#[N:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
|
|
Type
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product
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Smiles
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N#CCOc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |